4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-21(4-2)27(23,24)13-9-7-12(8-10-13)15(22)18-17-20-19-16(26-17)14-6-5-11-25-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHQIQRDLGPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s key structural features are compared below with analogs differing in sulfamoyl groups, oxadiazole substituents, and biological activity:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C17H22N4O5S
- Molecular Weight : 394.45 g/mol
- CAS Number : 921516-65-6
- SMILES Notation : CCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nnc(o1)C1CCCO1)CC
Synthesis
The compound is synthesized through a multi-step process involving the reaction of diethyl sulfamoyl chloride with an appropriate oxadiazole derivative and benzamide. The oxadiazole moiety is particularly significant for imparting biological activity due to its structural characteristics.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb).
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mtb H37Rv | 0.25 µg/mL |
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.75 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Anticancer Activity
A study conducted by Kumar et al. (2022) demonstrated that a series of oxadiazole derivatives, including the compound , exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF7. The results indicated an IC50 value of approximately 10 µM for the compound against HeLa cells.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Cellular Processes : It interferes with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and metabolic stability. Its half-life and bioavailability are conducive for therapeutic applications.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 19 minutes |
| Bioavailability | High |
Q & A
Basic: What are the standard synthetic routes for 4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Coupling the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the benzamide core .
- Step 3: Introduction of the diethylsulfamoyl group via sulfonylation reactions, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Optimization: Reaction temperature (50–80°C) and solvent polarity (DMF or DCM) significantly impact yield and purity .
Basic: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm) and sulfamoyl (δ 3.0–3.5 ppm) groups .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., 460.51 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Common assays include:
- Antimicrobial Testing: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to controls like cisplatin .
- Enzyme Inhibition: Fluorometric assays targeting enzymes like cyclooxygenase (COX-2) or acetylcholinesterase (AChE) to explore mechanistic pathways .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise due to:
- Structural Variants: Minor substituent changes (e.g., oxadiazole vs. thiadiazole rings) alter bioactivity; cross-validate with analogs like 4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide .
- Assay Conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. Use orthogonal assays (e.g., flow cytometry with MTT) .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-tubulin or DNA gyrase, reconciling in vitro/in silico data .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) improve efficiency .
- Purification Techniques: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhance purity (>95%) .
- Process Analytical Technology (PAT): Real-time monitoring via HPLC ensures reaction completion and minimizes byproducts .
Advanced: How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Oxadiazole Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity by increasing membrane permeability .
- Sulfamoyl Groups: Diethyl vs. dimethyl substitutions alter pharmacokinetics (e.g., logP values), impacting blood-brain barrier penetration .
- Benzamide Core: Methoxy or halogen substitutions at the para position improve COX-2 selectivity .
Advanced: What methodologies address solubility challenges in formulation studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation: PLGA or liposomal carriers improve bioavailability; characterize via dynamic light scattering (DLS) .
- Salt Formation: React with sodium bicarbonate to generate water-soluble sulfonate salts .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability (e.g., RMSD <2 Å) to enzymes like DNA topoisomerase II .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors on oxadiazole) for virtual screening .
- ADMET Prediction: Tools like SwissADME assess absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) .
Advanced: How is compound stability evaluated under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13), monitoring degradation via HPLC .
- Long-Term Storage: Stability in DMSO at -20°C over 6 months, with periodic NMR validation to detect oxidation or hydrolysis .
Advanced: What strategies explore synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination Index (CI) Analysis: Use CompuSyn software to determine synergism (CI <1) with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole) .
- Mechanistic Studies: Transcriptomics (RNA-seq) to identify pathways upregulated in combination therapy (e.g., apoptosis genes like BAX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
